7-Chloro-3-nitro-3,4-dihydro-1H-quinolin-2-one is a heterocyclic compound characterized by its quinoline structure, which includes a chloro and a nitro group. The molecular formula is C9H8ClN3O2, and it has a molecular weight of approximately 227.63 g/mol. This compound features a bicyclic structure with significant potential in medicinal chemistry due to its unique functional groups that can participate in various
The reactivity of 7-chloro-3-nitro-3,4-dihydro-1H-quinolin-2-one can be attributed to the presence of both the chloro and nitro substituents. Common reactions include:
Research indicates that 7-chloro-3-nitro-3,4-dihydro-1H-quinolin-2-one exhibits notable biological activities, including:
Several methods have been developed for synthesizing 7-chloro-3-nitro-3,4-dihydro-1H-quinolin-2-one:
The applications of 7-chloro-3-nitro-3,4-dihydro-1H-quinolin-2-one span various fields:
Interaction studies have focused on understanding how 7-chloro-3-nitro-3,4-dihydro-1H-quinolin-2-one interacts with various biological targets:
These interactions highlight its potential as a therapeutic agent in treating various diseases .
Several compounds share structural similarities with 7-chloro-3-nitro-3,4-dihydro-1H-quinolin-2-one. Below is a comparison highlighting their uniqueness:
Compound Name | Structure Type | Notable Properties |
---|---|---|
7-Chloroquinoline | Quinoline | Antimicrobial activity; less potent than target compound |
5-Nitroindole | Indole | Neuroprotective effects; different core structure |
6-Chloroquinazoline | Quinazoline | Anticancer properties; lacks nitro group |
7-Nitroindazole | Indazole | Antimicrobial; different nitrogen arrangement |
The presence of both chloro and nitro groups in 7-chloro-3-nitro-3,4-dihydro-1H-quinolin-2-one contributes to its unique reactivity and biological activity compared to these similar compounds .
The quinolinone core is typically constructed via cyclization of substituted anilines or benzamide precursors. A common route involves:
Optimization Insights:
Table 1: Comparative Nitration Conditions
Nitrating Agent | Temperature (°C) | Yield (%) | Regioselectivity |
---|---|---|---|
HNO₃/H₂SO₄ | 0–5 | 82 | 3-Nitro |
Acetyl nitrate | 25 | 68 | 3-Nitro |
NO₂BF₄ | -10 | 75 | 3-Nitro |
Recent advances employ tandem catalysis to streamline synthesis:
Advantages:
The nitro group at C-3 is reduced to an amine using:
Nucleophilic aromatic substitution replaces chlorine with:
The chloro substituent at position 7 of the quinolinone scaffold plays a pivotal role in modulating molecular interactions with biological targets. Studies on analogous dihydroquinolinone derivatives demonstrate that chloro groups at specific positions enhance binding affinity by optimizing hydrophobic interactions and steric complementarity within receptor pockets [2] [3]. For example, in glycogen synthase kinase-3β (GSK-3β) inhibitors, chloro substituents at position 7 improve inhibitory activity by stabilizing hydrogen bonds with key residues like Asp133 and Val135 [3].
Table 1: Bioactivity of Chloro-Substituted Dihydroquinolinone Derivatives
Position | Target Protein | IC₅₀ (nM) | Binding Interaction |
---|---|---|---|
7 | GSK-3β | 4.68–8.27 | H-bond with Asp133/Val135 [3] |
6 | Tubulin (anti-angiogenic) | 51–60 | Steric hindrance reduction [2] |
Positional optimization at C7 maximizes target engagement while minimizing off-target effects, as evidenced by reduced tau hyperphosphorylation in Alzheimer’s disease models [3]. In contrast, chloro groups at position 6 in steroidomimetic microtubule disruptors reduce steric hindrance, enabling deeper penetration into the colchicine binding site [2].
The nitro group at position 3 introduces strong electron-withdrawing effects, polarizing the quinolinone ring and enhancing dipole-dipole interactions with receptor sites. Computational analyses of similar nitroquinoline derivatives reveal that the nitro group’s resonance and inductive effects increase the compound’s electrophilicity, facilitating covalent or non-covalent interactions with nucleophilic residues [5] [6]. For instance, in antimicrobial agents, the nitro group’s electron-deficient character promotes binding to bacterial enzymes involved in redox processes [5].
Molecular docking simulations of GSK-3β inhibitors show that the nitro group’s orientation relative to the ATP-binding hinge region is critical. A 3-nitro configuration aligns the molecule’s dipole moment with the electrostatic potential of the binding pocket, improving binding energy by approximately 2.3 kcal/mol compared to non-nitrated analogs [3].
Partial saturation of the quinolinone ring (3,4-dihydro configuration) balances rigidity and flexibility, optimizing both target binding and metabolic stability. Compared to fully aromatic analogs, the dihydroquinolinone scaffold exhibits:
Table 2: Pharmacokinetic Properties of Saturated vs. Aromatic Analogs
Property | Dihydroquinolinone | Aromatic Quinolinone |
---|---|---|
Aqueous solubility (mg/mL) | 0.45 | 0.32 |
Microsomal stability (% remaining) | 78 | 52 |
Plasma protein binding (%) | 89 | 94 |
The spatial arrangement of substituents on the aromatic ring profoundly influences bioactivity. Ortho-substituted derivatives exhibit:
In contrast, para-substituted analogs benefit from:
Table 3: Ortho vs Para Substituent Effects on Tubulin Inhibition
Configuration | GI₅₀ (nM) | Binding Mode |
---|---|---|
Ortho-nitro | 51 | Surface binding (lower potency) |
Para-methoxy | 33 | Deep pocket penetration [2] |